- Visible-light-driven catalytic oxidation of aldehydes and alcohols to nitriles by 4-acetamido-TEMPO using ammonium carbamate as a nitrogen sourceOrganic & Biomolecular Chemistry, 2019, 17(41), 9182-9186,
Cas no 95104-21-5 (2-Chloroquinoline-3-carbonitrile)

95104-21-5 structure
Nome del prodotto:2-Chloroquinoline-3-carbonitrile
Numero CAS:95104-21-5
MF:C10H5ClN2
MW:188.613100767136
MDL:MFCD08437566
CID:799187
PubChem ID:329761155
2-Chloroquinoline-3-carbonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Chloroquinoline-3-carbonitrile
- 2-CHLORO-3-CYANOQUINOLINE
- 3-Quinolinecarbonitrile,2-chloro-
- 3-Quinolinecarbonitrile, 2-chloro-
- UGTRDMPALMEDBU-UHFFFAOYSA-N
- 6340AC
- AB45106
- 2-CHLORO-3-QUINOLINECARBONITRILE
- AB0072093
- T6839
- 2-Chloro-3-quinolinecarbonitrile (ACI)
- CS-0070162
- F2167-1300
- AKOS004121260
- VDA10421
- SY107077
- TS-02661
- MFCD08437566
- SCHEMBL1514476
- DB-081666
- DTXSID70468653
- 2-Chloroquinoline-3-carbonitrile, 97%
- EN300-60236
- Z57164770
- 95104-21-5
-
- MDL: MFCD08437566
- Inchi: 1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H
- Chiave InChI: UGTRDMPALMEDBU-UHFFFAOYSA-N
- Sorrisi: N#CC1C(Cl)=NC2C(=CC=CC=2)C=1
Proprietà calcolate
- Massa esatta: 188.01400
- Massa monoisotopica: 188.0141259g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 0
- Complessità: 232
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 36.7
- XLogP3: 2.9
Proprietà sperimentali
- Densità: 1.36
- Punto di fusione: 164-168 °C
- Punto di ebollizione: 360.4°C at 760 mmHg
- Punto di infiammabilità: 171.8°C
- Indice di rifrazione: 1.667
- PSA: 36.68000
- LogP: 2.75988
2-Chloroquinoline-3-carbonitrile Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H301-H318
- Dichiarazione di avvertimento: P280-P301+P310-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 3
- WGK Germania:3
- Codice categoria di pericolo: 22-41
- Istruzioni di sicurezza: S26
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Inert atmosphere,2-8°C(BD72725)
- Frasi di rischio:R22; R41
2-Chloroquinoline-3-carbonitrile Dati doganali
- CODICE SA:2933499090
- Dati doganali:
Codice doganale cinese:
2933499090Panoramica:
2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-Chloroquinoline-3-carbonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140802-100mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 98% | 100mg |
¥60.00 | 2024-04-24 | |
Enamine | EN300-60236-0.25g |
2-chloroquinoline-3-carbonitrile |
95104-21-5 | 95.0% | 0.25g |
$62.0 | 2025-02-20 | |
abcr | AB213199-250 mg |
2-Chloroquinoline-3-carbonitrile; 95% |
95104-21-5 | 250mg |
€135.50 | 2023-05-06 | ||
Enamine | EN300-60236-10.0g |
2-chloroquinoline-3-carbonitrile |
95104-21-5 | 95.0% | 10.0g |
$750.0 | 2025-02-20 | |
TRC | C385125-500mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 500mg |
$ 275.00 | 2022-06-06 | ||
Fluorochem | 049091-250mg |
2-Chloro-3-cyanoquinoline |
95104-21-5 | 95% | 250mg |
£80.00 | 2022-03-01 | |
Fluorochem | 049091-1g |
2-Chloro-3-cyanoquinoline |
95104-21-5 | 95% | 1g |
£142.00 | 2022-03-01 | |
Life Chemicals | F2167-1300-1g |
2-chloroquinoline-3-carbonitrile |
95104-21-5 | 95% | 1g |
$135.0 | 2023-09-06 | |
eNovation Chemicals LLC | D556020-1g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 95% | 1g |
$290 | 2024-05-23 | |
TRC | C385125-100mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 100mg |
$ 70.00 | 2022-06-06 |
2-Chloroquinoline-3-carbonitrile Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Pyridine , Ammonium carbamate , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO , Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile , Water ; 24 h, rt
1.2 Reagents: Diethyl ether
1.2 Reagents: Diethyl ether
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Ammonia , Ceric ammonium nitrate Solvents: Water ; 5 min, rt; 0 °C
Riferimento
- Pyrazolo-fused quinoline analogs: synthesis of 1H-pyrazolo[3,4-b]quinolines and 3-amino-1H-pyrazolo[3,4-b]quinolines from 3-formyl- and 3-cyano-2-chloroquinolinesIndian Journal of Chemistry, 2006, (1), 292-296,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Iodine , Hydroxylamine Solvents: Tetrahydrofuran ; rt
Riferimento
- Novel route for synthesis of camptothecin analogue, India, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
- Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivativesArchiv der Pharmazie (Weinheim, 2001, 334(4), 117-120,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Formamide , Pyridine , Hydroxyamine hydrochloride Solvents: Xylene
Riferimento
- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitrilesJournal of Chemical Research, 2000, (1), 30-31,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
1.2 Reagents: Hydroxylamine
1.2 Reagents: Hydroxylamine
Riferimento
- The Vilsmeier reaction of non-aromatic compoundsOrganic Reactions (Hoboken, 2000, 56,,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Pyridine , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO , Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 24 h, 50 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
Riferimento
- Combining Oxoammonium Cation Mediated Oxidation and Photoredox Catalysis for the Conversion of Aldehydes into NitrilesSynlett, 2018, 29(16), 2185-2190,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 80 °C
1.2 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Hydroxyamine hydrochloride
Riferimento
- Synthesis and antimicrobial activity of some new quinoline and 1H-pyrazolo[3,4-b]quinoline derivativesBulletin of Pharmaceutical Sciences, 2004, 27(2), 237-245,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Acetic anhydride
Riferimento
- Synthesis of 2-aryl-1,2,3,4-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4-onesIndian Journal of Chemistry, 1994, (4), 375-9,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Pyridine , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO Solvents: Acetonitrile ; 24 h, 50 °C
Riferimento
- Preparation of nitriles from aldehydes using ammonium persulfate by means of a nitroxide-catalysed oxidative functionalisation reactionOrganic & Biomolecular Chemistry, 2022, 20(3), 667-671,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ; 5 min, rt
1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C
1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C
Riferimento
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalitiesIndian Journal of Chemistry, 2005, (9), 1868-1875,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Benzene ; 2 h, reflux
Riferimento
- Study on antibacterial activity for multidrug resistance stain by using phenyl pyrazolones substituted 3-amino 1H-pyrazolon (3,4-b) quinoline derivative in vitro conditionInternational Journal of PharmTech Research, 2011, 3(1), 540-548,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 3 h, 25 °C
Riferimento
- Preparation of cyanoquinoline derivatives useful as IDO1 inhibitors, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 75 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Riferimento
- A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water. Synthesis of 2-chloro-3-cyanoquinolinesIndian Journal of Chemistry, 2009, (1), 152-154,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ; 5 min, rt
1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C
1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C
Riferimento
- IND-2, a pyrimido[1'',2'':1,5]pyrazolo[3,4-b]quinoline derivative, circumvents multi-drug resistance and causes apoptosis in colon cancer cellsBioorganic & Medicinal Chemistry, 2015, 23(3), 602-611,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran ; 1 h, rt
Riferimento
- Zirconia-Cu(I) stabilized copper oxide mesoporous nano-catalyst: Synthesis and DNA reactivity of 1,2,4-oxadiazole-quinolinepeptidomimetics-based metal(II) complexesNucleosides, 2020, 39(4), 630-647,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 12 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C
Riferimento
- Ru(III)-catalyzed construction of variously substituted quinolines from 2-aminoaromatic aldehydes (ketones) and isoxazoles: Isoxazoles as cyclization reagent and cyano sourcesChinese Chemical Letters, 2022, 33(8), 4064-4068,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride , Propylphosphonic anhydride Solvents: Dimethylformamide ; 1 - 3 h, 100 °C
Riferimento
- Propylphosphonic anhydride (T3P): a remarkably efficient reagent for the one-pot transformation of aromatic, heteroaromatic, and aliphatic aldehydes to nitrilesSynlett, 2009, (20), 3378-3382,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Benzene ; 3 h, reflux
Riferimento
- Synthesis of novel pyrazoloquinolinesIndian Journal of Heterocyclic Chemistry, 2012, 21(3), 237-244,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Benzene ; 2 h, reflux
Riferimento
- Dyeing performance of heterocyclic monoazo dyes based on 3-amino-1H-pyrazolon[3,4-b]quinoline derivatives on various fibersArchives of Applied Science Research, 2011, 3(4), 359-365,
2-Chloroquinoline-3-carbonitrile Raw materials
- 2-Oxo-1,2-dihydroquinoline-3-carbonitrile
- 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI)
- quinoline-3-carbonitrile 1-oxide
- 2-Chloroquinoline-3-carbaldehyde
- N-(2-chloroquinolin-3-yl)methylidenehydroxylamine
2-Chloroquinoline-3-carbonitrile Preparation Products
2-Chloroquinoline-3-carbonitrile Letteratura correlata
-
1. Synthesis of 4-azido-3-diazo-3H-pyrazolo[3,4-b]quinoline from 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline1Wolfgang Stadlbauer,Gerhard Hojas J. Chem. Soc. Perkin Trans. 1 2000 3085
-
Wensheng Yu,Paul G. Bulger,Kevin M. Maloney Green Chem. 2016 18 4941
-
Ritush Kumar,Radhey M. Singh Org. Biomol. Chem. 2019 17 5990
-
4. Fused quinoline heterocycles I. First example of the 2,4-diazidoquinoline-3-carbonitrile and 1-aryl-1,5-dihydro-1,2,3,4,5,6-hexaazaacephenanthrylenes ring systemsRamadan A. Mekheimer J. Chem. Soc. Perkin Trans. 1 1999 2183
-
Jay Bahadur Singh,Kalpana Mishra,Tanu Gupta,Radhey M. Singh New J. Chem. 2018 42 3310
95104-21-5 (2-Chloroquinoline-3-carbonitrile) Prodotti correlati
- 2171581-42-1(3-(3-aminothiolan-3-yl)oxolan-3-ol)
- 1486289-54-6(N-Ethyl-N-(2-methyl-2-propen-1-yl)-carbamic Acid 1,1-Dimethylethyl Ester)
- 2138048-41-4(5-[1-(1H-1,2,3-triazol-4-yl)cyclopropyl]pyridine-2-carbaldehyde)
- 1805559-93-6(5-(Difluoromethyl)-3-methyl-2-nitropyridine-4-acetic acid)
- 65626-23-5(2-tetrahydropyran-4-ylacetaldehyde)
- 2679859-96-0(rac-(2R,4S)-4-(2-methylpropyl)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1807091-53-7(2-(Difluoromethyl)-4-fluoro-3-hydroxypyridine-6-sulfonamide)
- 1025577-96-1((2Z)-4,4-Dimethyl-3-oxo-2-[[3-(trifluoromethyl)anilino]methylidene]pentanenitrile)
- 1137339-95-7(2-Methoxy-5-(methylaminocarbonyl)phenylboronic acid)
- 2680532-14-1(1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95104-21-5)2-Chloroquinoline-3-carbonitrile

Purezza:99%
Quantità:5g
Prezzo ($):265.0